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Compound of Interest

Compound Name: protein kinase inhibitor H89

Cat. No.: B1662168 Get Quote

An In-depth Analysis of the Prototypical Protein Kinase A Inhibitor

In the landscape of signal transduction research, the isoquinolinesulfonamide derivative H89

stands as a cornerstone tool for interrogating the multifaceted roles of Protein Kinase A (PKA).

Initially lauded for its potency and selectivity, the story of H89 is one of evolving understanding,

revealing a complex pharmacological profile that necessitates a nuanced approach to its

application. This technical guide provides a comprehensive overview of the discovery,

mechanism of action, and experimental utility of H89, tailored for researchers, scientists, and

drug development professionals.

Discovery and Chemical Origins
H89, chemically known as N-[2-(p-Bromocinnamylamino)ethyl]-5-isoquinolinesulfonamide,

emerged from a line of research focused on developing potent and selective inhibitors of

protein kinases. Its development was a progression from earlier isoquinolinesulfonamide

compounds, such as H-7 and H-8. The synthesis of H89's precursor, N-(2-aminoethyl)-5-

isoquinolinesulfonamide, was a key step in its creation.[1][2][3][4][5] The final synthesis

involves the reaction of this precursor with p-bromocinnamaldehyde.

First characterized in 1990 by Chijiwa et al., H89 was identified as a potent inhibitor of PKA,

exhibiting a competitive mechanism of action with respect to ATP.[6] This initial characterization

positioned H89 as a valuable tool for dissecting PKA-mediated signaling pathways.
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Mechanism of Action: On-Target and Off-Target
Effects
H89 functions primarily as an ATP-competitive inhibitor of the PKA catalytic subunit. It occupies

the ATP-binding pocket, thereby preventing the phosphorylation of PKA's downstream

substrates. This targeted inhibition of PKA has been instrumental in elucidating the role of this

kinase in a vast array of cellular processes.

However, subsequent and more extensive kinase profiling studies have revealed that H89 is

not as selective as initially believed. It exhibits inhibitory activity against a range of other

kinases, often at concentrations used to inhibit PKA in cell-based assays. This promiscuity is a

critical consideration for researchers, as the observed biological effects of H89 may not be

solely attributable to PKA inhibition.

Quantitative Inhibitory Profile of H89
The following tables summarize the inhibitory potency of H89 against its primary target, PKA,

and a selection of its known off-target kinases. The IC50 value represents the concentration of

H89 required to inhibit 50% of the kinase activity, while the Ki value is the inhibition constant.

Table 1: H89 Inhibitory Potency against Protein Kinase A (PKA)

Kinase IC50 (nM) Ki (nM)

PKA 48[6] ~48

Table 2: H89 Selectivity Profile - IC50 Values for Off-Target Kinases
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Kinase Family Kinase IC50 (µM)

AGC MSK1 0.12

AGC S6K1 0.08

AGC ROCKII 0.27

AGC PKBα 2.6

CAMK MAPKAP-K1b 2.8

Other Casein Kinase Weak Inhibition

Other PKG Weak Inhibition

Other PKC Weak Inhibition

Note: IC50 and Ki values can vary depending on the experimental conditions, such as ATP

concentration.

Signaling Pathways Modulated by H89
The primary intended consequence of H89 treatment is the blockade of the canonical PKA

signaling pathway. However, due to its off-target effects, H89 can influence a broader range of

cellular signaling networks.

PKA Signaling Pathway
The diagram below illustrates the canonical PKA signaling cascade, which is the primary target

of H89.
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Figure 1: Canonical PKA Signaling Pathway and the inhibitory action of H89.
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Experimental Protocols
The following sections provide detailed methodologies for key experiments used to

characterize the activity of H89.

In Vitro PKA Kinase Inhibition Assay
This protocol outlines a non-radioactive, colorimetric assay to determine the IC50 of H89 for

PKA.

Materials:

Purified, active PKA enzyme

PKA substrate peptide (e.g., Kemptide: LRRASLG)

H89 inhibitor stock solution (in DMSO)

ATP solution

Kinase assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT,

0.01% Brij 35)

Phospho-PKA substrate antibody

Secondary antibody conjugated to Horseradish Peroxidase (HRP)

TMB (3,3',5,5'-Tetramethylbenzidine) substrate

Stop solution (e.g., 2 M H2SO4)

96-well microplate (high-binding)

Plate reader

Procedure:

Coat Plate: Add 100 µL of PKA substrate peptide solution (10 µg/mL in PBS) to each well of

a 96-well plate. Incubate overnight at 4°C.
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Wash: Wash the plate three times with 200 µL of wash buffer (PBS with 0.05% Tween 20).

Block: Add 200 µL of blocking buffer (e.g., 5% BSA in PBS) to each well and incubate for 1-2

hours at room temperature.

Wash: Repeat the wash step.

Prepare H89 Dilutions: Perform a serial dilution of H89 in kinase assay buffer to achieve a

range of concentrations (e.g., 1 nM to 100 µM). Include a DMSO-only control.

Kinase Reaction:

Add 25 µL of diluted H89 or DMSO control to the appropriate wells.

Add 25 µL of purified PKA enzyme (e.g., 10 ng/well in kinase assay buffer) to all wells

except the "no enzyme" control.

Pre-incubate for 10 minutes at 30°C.

Initiate the kinase reaction by adding 50 µL of ATP solution (e.g., 100 µM in kinase assay

buffer) to all wells.

Incubate for 30-60 minutes at 30°C.

Stop Reaction and Wash: Stop the reaction by washing the plate three times with wash

buffer.

Primary Antibody: Add 100 µL of diluted phospho-PKA substrate antibody to each well and

incubate for 1-2 hours at room temperature.

Wash: Repeat the wash step.

Secondary Antibody: Add 100 µL of diluted HRP-conjugated secondary antibody to each well

and incubate for 1 hour at room temperature.

Wash: Repeat the wash step.
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Develop: Add 100 µL of TMB substrate to each well and incubate in the dark until a blue

color develops (typically 15-30 minutes).

Stop Development: Add 50 µL of stop solution to each well. The color will turn yellow.

Read Plate: Measure the absorbance at 450 nm using a microplate reader.

Data Analysis: Plot the absorbance against the log of the H89 concentration and fit the data

to a sigmoidal dose-response curve to determine the IC50 value.

Western Blot Analysis of CREB Phosphorylation
This protocol describes the detection of phosphorylated CREB (pCREB) at Serine 133 in cell

lysates following treatment with H89.

Materials:

Cell line of interest (e.g., HEK293, PC12)

Cell culture medium and supplements

PKA activator (e.g., Forskolin)

H89 inhibitor stock solution (in DMSO)

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

BCA protein assay kit

SDS-PAGE gels and running buffer

Transfer buffer

PVDF membrane

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

Primary antibodies: anti-phospho-CREB (Ser133) and anti-total CREB
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HRP-conjugated secondary antibody

Enhanced chemiluminescence (ECL) substrate

Imaging system

Procedure:

Cell Culture and Treatment:

Plate cells and allow them to adhere and grow to 70-80% confluency.

Pre-treat cells with various concentrations of H89 (or DMSO vehicle control) for 1-2 hours.

Stimulate the cells with a PKA activator (e.g., 10 µM Forskolin) for 15-30 minutes.

Cell Lysis:

Wash cells with ice-cold PBS.

Lyse the cells by adding ice-cold lysis buffer and scraping.

Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

Collect the supernatant.

Protein Quantification: Determine the protein concentration of each lysate using a BCA

assay.

Sample Preparation: Mix equal amounts of protein (e.g., 20-30 µg) with Laemmli sample

buffer and boil for 5 minutes.

SDS-PAGE: Load the samples onto an SDS-PAGE gel and run until the dye front reaches

the bottom.

Protein Transfer: Transfer the proteins from the gel to a PVDF membrane.

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
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Primary Antibody Incubation: Incubate the membrane with the anti-phospho-CREB (Ser133)

primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.

Washing: Wash the membrane three times for 10 minutes each with TBST.

Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated

secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.

Washing: Repeat the washing step.

Detection: Add ECL substrate to the membrane and detect the chemiluminescent signal

using an imaging system.

Stripping and Re-probing (for total CREB):

If necessary, strip the membrane of the phospho-specific antibody.

Re-block the membrane and probe with the anti-total CREB antibody to normalize for

protein loading.

Experimental and Logical Workflow Visualizations
The following diagrams, generated using the DOT language, illustrate key workflows relevant to

the study and application of H89.
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Figure 2: A generalized workflow for kinase inhibitor screening and characterization.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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